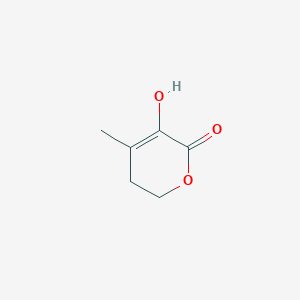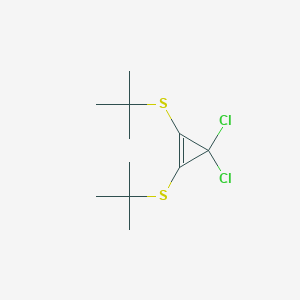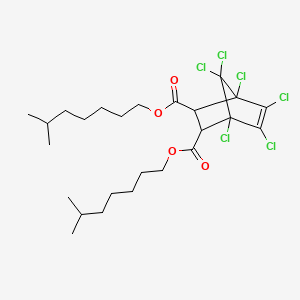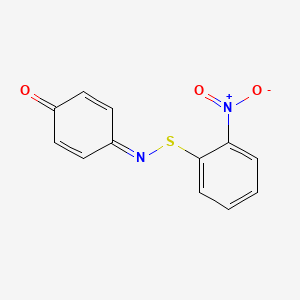![molecular formula C17H26O2SSi B14452914 {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane CAS No. 73301-27-6](/img/structure/B14452914.png)
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is a complex organic compound that contains a benzenesulfonyl group, a methylcyclohexene ring, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane typically involves multiple steps, including the formation of the benzenesulfonyl group, the cyclohexene ring, and the attachment of the trimethylsilane group. Common synthetic routes may involve:
Formation of the Benzenesulfonyl Group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Trimethylsilane Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the trimethylsilane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can act as a hydride donor in reduction reactions. The compound’s unique structure allows it to engage in various chemical transformations, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(dimethyl)silane
- {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(ethyl)silane
Uniqueness
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications.
Eigenschaften
| 73301-27-6 | |
Molekularformel |
C17H26O2SSi |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C17H26O2SSi/c1-15-10-12-17(13-11-15,14-21(2,3)4)20(18,19)16-8-6-5-7-9-16/h5-10H,11-14H2,1-4H3 |
InChI-Schlüssel |
PMLVTTWQKWRCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)(C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/no-structure.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)



